molecular formula C15H18N6O2 B2531618 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320375-55-9

6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2531618
CAS No.: 2320375-55-9
M. Wt: 314.349
InChI Key: NUPYJIBNUIYZLX-UHFFFAOYSA-N
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Description

6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a cyclopropyl group

Properties

IUPAC Name

6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-13-9-12(18-15(23)19-13)21-7-5-20(6-8-21)11-3-4-16-14(17-11)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPYJIBNUIYZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Piperazine Ring Formation: The piperazine ring is formed through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated pyrimidine derivative.

    Final Coupling: The final step involves coupling the cyclopropylpyrimidine and piperazine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine core using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated pyrimidine rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand these interactions at a molecular level.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4-dione
  • 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4-dithione

Uniqueness

The uniqueness of 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

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